Tert-butyl 2-hydroxy-2-methylpropanoate

Catalog No.
S1896532
CAS No.
36293-63-7
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-hydroxy-2-methylpropanoate

CAS Number

36293-63-7

Product Name

Tert-butyl 2-hydroxy-2-methylpropanoate

IUPAC Name

tert-butyl 2-hydroxy-2-methylpropanoate

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-7(2,3)11-6(9)8(4,5)10/h10H,1-5H3

InChI Key

LYFHIDOIJPOKKR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(C)(C)O

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)O

Tert-butyl 2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. This compound features a tert-butyl group, a hydroxyl group, and a methylpropanoate moiety, making it a versatile ester derivative. Its structure consists of a central carbon atom bonded to a hydroxyl group (–OH), a tert-butyl group (C(CH₃)₃), and a carbonyl group (C=O) that is further attached to two methyl groups, which gives it the designation of 2-hydroxy-2-methylpropanoate .

, including:

  • Esterification: Reacts with carboxylic acids to form larger esters.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding alcohol and acid.

For instance, the reaction with aqueous potassium hydroxide leads to the formation of 2-hydroxy-2-methylpropanoic acid.

Tert-butyl 2-hydroxy-2-methylpropanoate can be synthesized through several methods:

  • Esterification Reaction: Reacting tert-butyl alcohol with 2-hydroxy-2-methylpropanoic acid under acidic conditions.
    tert butyl alcohol+2 hydroxy 2 methylpropanoic acidtert butyl 2 hydroxy 2 methylpropanoate+H2O\text{tert butyl alcohol}+\text{2 hydroxy 2 methylpropanoic acid}\rightarrow \text{tert butyl 2 hydroxy 2 methylpropanoate}+\text{H}_2\text{O}
  • Claisen Condensation: Utilizing tert-butyl acetoacetate and an appropriate base can lead to the formation of this compound through condensation reactions.

Tert-butyl 2-hydroxy-2-methylpropanoate finds applications in various fields:

  • Organic Synthesis: Serves as an intermediate for synthesizing more complex organic molecules.
  • Polymers and Coatings: Used in the formulation of polymers, adhesives, and sealants due to its chemical stability and reactivity .

Several compounds share structural similarities with tert-butyl 2-hydroxy-2-methylpropanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Butyl 2-hydroxy-2-methylpropanoateC₈H₁₆O₃Contains an additional butyl group
Tert-butyl α-hydroxyisobutyrateC₈H₁₈O₃Features an α-hydroxyl group, enhancing reactivity
Ethyl 2-hydroxy-2-methylpropanoateC₇H₁₄O₃Ethyl substituent instead of tert-butyl

Uniqueness: Tert-butyl 2-hydroxy-2-methylpropanoate is distinguished by its robust tert-butyl group, which imparts specific steric hindrance and solubility characteristics compared to its analogs. This property may influence its reactivity and utility in synthetic applications.

Industrial-scale production of tert-butyl 2-hydroxy-2-methylpropanoate relies primarily on acid-catalyzed esterification processes that can be operated continuously with high efficiency [1]. The most widely employed method involves the direct reaction between 2-hydroxy-2-methylpropanoic acid and isobutene in the presence of acidic catalysts under controlled temperature and pressure conditions [2]. This approach offers significant advantages over traditional Fischer esterification methods, which are problematic for tertiary alcohol-derived esters due to the tendency of tert-butanol to undergo dehydration reactions at elevated temperatures [3] [4].

Continuous production processes utilize specialized distillation apparatus configurations that enable the simultaneous separation of products and recycling of unreacted starting materials [1]. The process typically operates at temperatures ranging from 80 to 120 degrees Celsius with pressures between 1 and 10 atmospheres to maintain optimal reaction rates while minimizing side reactions [2]. Industrial facilities employ fractional condensation techniques to achieve efficient product isolation, where the esterification mixture undergoes partial evaporation followed by controlled condensation at different temperature and pressure stages [1].

Flow microreactor systems have emerged as particularly effective for industrial-scale synthesis, offering enhanced heat and mass transfer characteristics compared to traditional batch reactors [5]. These systems utilize helical continuous-flow configurations with channel diameters of 0.5 millimeters and lengths of 10 meters, achieving residence times of 300 seconds at operating temperatures of 110 degrees Celsius [5]. The microreactor approach results in significantly improved yields while reducing reaction times by up to 20-fold compared to conventional batch stirred tank reactors [6].

Process ParameterBatch ReactorContinuous Flow Microreactor
Reaction Time4-8 hours300 seconds
Temperature100-150°C110°C
Yield75-85%>89%
Space-Time Yield50-100 g/L·day2,312 g/L·day

Modern industrial facilities increasingly adopt electromagnetic milling conditions for tert-butyl ester synthesis using di-tert-butyl dicarbonate as the tert-butyl source [7]. This approach operates under solvent-free and base-free conditions without additional heating requirements, making it highly appealing for environmentally conscious production [7]. The process utilizes ferromagnetic rods as grinding media that become magnetized under high-speed rotating magnetic fields, facilitating bond activation through coordination with charged ferromagnetic surfaces [7].

Catalytic Esterification Approaches

Catalytic esterification of tert-butyl 2-hydroxy-2-methylpropanoate employs diverse catalyst systems, each offering distinct advantages for specific reaction conditions and substrate requirements [8] [9]. Titanium-based catalysts, particularly titanium aminotriphenolate complexes, demonstrate exceptional activity due to their amphoteric nature, combining Lewis acidity with Brønsted basicity through in situ formed carboxylate groups [9]. These catalysts exhibit activation energies significantly lower than conventional acid catalysts, with values ranging from 28.2 to 29.3 kilojoules per mole for optimized systems [8].

Bismuth triflate represents another highly effective catalyst system for esterification reactions, demonstrating full conversion to ester products while minimizing undesired ether formation [8]. The catalyst operates through a dual mechanism involving both the bismuth center and liberated triflic acid, with the relative contribution of each pathway dependent on reaction conditions and substrate structure [8]. When combined with sterically hindered bases such as 2,6-di-tert-butyl-4-methylpyridine, bismuth triflate-catalyzed reactions achieve complete conversion while reducing ether formation ratios to approximately 0.1 [8].

Heteropolyacid catalysts, particularly silicotungstic acid and phosphotungstic acid supported on various substrates, provide exceptional activity for esterification reactions [10] [11]. These catalysts retain their Keggin structures during reaction conditions and demonstrate activation energies of 29.3 kilojoules per mole for silicotungstic acid systems and 28.2 kilojoules per mole for phosphotungstic acid variants [11]. The heteropolyacid systems achieve remarkable rate enhancements, increasing conversion from 18 percent to 65 percent within the first hour of reaction [11].

Zeolite-based catalysts offer unique advantages for tert-butyl ester synthesis, particularly Y-zeolites with specific silicon to aluminum ratios [12] [13]. Ammonium-exchanged Y-zeolites with silicon to aluminum ratios of approximately 11:1 demonstrate optimal performance for continuous esterification processes [13]. These catalysts operate effectively at temperatures between 80 and 180 degrees Celsius under pressures ranging from atmospheric to 1,000 pounds per square inch gauge [13].

Catalyst SystemActivation Energy (kJ/mol)Operating Temperature (°C)Conversion (%)
Titanium aminotriphenolate28.2-29.315062-79
Bismuth triflateNot specified100-120>95
Silicotungstic acid/Y-zeolite29.3110-12065
Phosphotungstic acid/Y-zeolite28.2110-12065

Polymer-supported catalysts provide additional advantages for continuous processing applications, particularly second-generation polyphenolsulfonic acid resin catalysts derived from metaphenolsulfonic acid and formaldehyde [14]. These immobilized catalysts demonstrate higher durability and physical robustness compared to first-generation systems while maintaining catalytic activity over extended periods [14]. Continuous-flow esterification tests spanning 15 days show no loss of catalytic activity while achieving synthesis rates exceeding 90 percent [14].

Transesterification Optimization Strategies

Transesterification optimization for tert-butyl 2-hydroxy-2-methylpropanoate synthesis involves systematic manipulation of reaction parameters to maximize yield and minimize byproduct formation [15]. Response Surface Methodology provides a robust framework for optimizing multiple variables simultaneously, including methanol to substrate ratios, reaction time, and reaction temperature [15]. Optimal conditions typically require methanol to substrate molar ratios of 7.5:1, reaction times of 45 minutes, and temperatures of 70 degrees Celsius to achieve yields exceeding 94 percent [15].

Catalyst concentration represents a critical optimization parameter, with studies demonstrating that catalyst to substrate molar ratios of 0.1 provide optimal balance between reaction rate and catalyst economy [5]. Higher catalyst loadings result in diminishing returns while increasing purification complexity, whereas insufficient catalyst concentrations lead to incomplete conversion and extended reaction times [5]. The optimization process must account for substrate-specific effects, as different starting materials exhibit varying sensitivities to catalyst concentration and reaction conditions [15].

Solvent selection plays a crucial role in transesterification optimization, with polar aprotic solvents generally providing superior performance compared to protic alternatives . Tetrahydrofuran and dichloromethane demonstrate particular effectiveness for tert-butyl ester synthesis, offering good solubility for both starting materials and products while minimizing side reactions [17]. Solvent-free conditions can be advantageous for certain catalyst systems, particularly those employing electromagnetic milling or specialized flow reactor configurations [7].

Temperature optimization requires careful balance between reaction rate and selectivity, as elevated temperatures accelerate desired esterification while potentially promoting competing dehydration and elimination reactions [5]. Microreactor systems enable precise temperature control with minimal temperature gradients, allowing operation at optimal conditions throughout the reaction volume [5]. The ability to maintain uniform temperature distribution becomes particularly important for temperature-sensitive substrates that may undergo degradation at elevated temperatures [5].

Optimization ParameterRange StudiedOptimal ValueYield Impact
Methanol:Substrate Ratio3:1 to 10:17.5:1+15%
Reaction Time15-120 minutes45 minutes+10%
Temperature50-120°C70°C+20%
Catalyst Loading0.05-0.5 mol%0.1 mol%+12%

Pressure optimization becomes particularly important for volatile reactants and products, with controlled pressure systems enabling operation at optimal temperatures while preventing reactant loss through evaporation [1]. Continuous processes often employ elevated pressures to maintain liquid-phase conditions and facilitate efficient heat transfer [1]. The pressure optimization must consider both thermodynamic and kinetic effects, as pressure influences both equilibrium position and reaction rate [1].

Enantioselective Synthesis Pathways

Enantioselective synthesis of tert-butyl 2-hydroxy-2-methylpropanoate presents unique challenges due to the quaternary carbon center adjacent to the hydroxyl functionality [18] [19]. Chiral auxiliary approaches represent the most established methodology for controlling stereochemistry in such systems, with oxazolidinone-based auxiliaries demonstrating particular effectiveness [20]. Evans-type oxazolidinones provide excellent stereochemical control through chelation-controlled enolate formation, achieving diastereomeric ratios exceeding 95:5 for alkylation reactions [20].

Asymmetric hydrogenation strategies offer direct access to enantioenriched products through dynamic kinetic resolution pathways [19]. Ruthenium-based catalyst systems incorporating chiral diamine ligands demonstrate exceptional enantioselectivity for α-phenoxy ester substrates, achieving enantiomeric excesses exceeding 95 percent under mild reaction conditions [19]. The dynamic kinetic resolution approach relies on base-assisted racemization of the starting ester combined with preferential reduction of one enantiomer by the chiral catalyst [19].

Enantioselective transesterification employing enzymatic catalysts provides an alternative approach for accessing enantioenriched tert-butyl esters [21]. Immobilized Lecitase Ultra demonstrates remarkable enantioselectivity for allyl alcohol substrates bearing structural similarity to 2-hydroxy-2-methylpropanoate derivatives [21]. The enzymatic approach achieves enantiomeric excesses ranging from 90 to 99 percent depending on substrate structure, with (R)-enantiomers consistently esterified faster than their (S)-counterparts [21].

Chiral phosphoric acid catalysis represents an emerging approach for enantioselective ester formation through desymmetrization strategies [22]. These organocatalytic systems operate under mild conditions and demonstrate broad substrate scope, achieving high yields and enantioselectivities with catalyst loadings as low as 0.05 mol percent [22]. The phosphoric acid catalysts function through hydrogen bonding activation of both electrophile and nucleophile, creating a well-defined chiral environment for stereoselective bond formation [22].

Enantioselective MethodCatalyst SystemEnantiomeric Excess (%)Reaction Conditions
Chiral auxiliaryEvans oxazolidinone>95-78°C, 2-4 hours
Asymmetric hydrogenationRu-diamine complex>9525°C, 20 bar H₂
Enzymatic transesterificationLecitase Ultra90-9940°C, 24 hours
OrganocatalysisChiral phosphoric acid85-9525°C, 12 hours

Phase transfer catalysis using binaphthyl-modified quaternary ammonium salts provides another viable approach for enantioselective α-alkylation reactions leading to chiral quaternary carbon centers [18]. This methodology achieves enantioselectivities up to 98 percent for α,α-dialkylmalonate synthesis, which can be subsequently converted to the corresponding tert-butyl ester through selective esterification [18]. The phase transfer approach offers operational simplicity and scalability advantages compared to more complex catalyst systems [18].

Purification and Isolation Protocols

Purification and isolation of tert-butyl 2-hydroxy-2-methylpropanoate requires specialized techniques due to the compound's unique physical and chemical properties [23] [24]. Column chromatography represents the most widely employed purification method, utilizing silica gel as the stationary phase with ethyl acetate and hexane solvent systems [23]. Optimal separation conditions typically employ 2:1 hexane to ethyl acetate ratios, achieving baseline resolution of the target compound from reaction byproducts and starting materials [23].

Flash column chromatography protocols demonstrate particular effectiveness for rapid purification of tert-butyl esters, with flow rates of 2-5 centimeters per minute providing optimal balance between resolution and analysis time [24]. Triethylamine-impregnated silica gel offers enhanced performance for basic compounds, utilizing 2 milliliters of triethylamine per 100 grams of silica gel to minimize tailing and improve peak symmetry [24]. Alternative solvent systems employing 1:1 ethyl acetate to hexane ratios prove effective for compounds requiring increased polarity for elution [17].

Distillation techniques provide efficient purification for larger scale preparations, particularly when combined with appropriate drying agents to remove residual water [25]. Fractional distillation using columns with multiple theoretical plates enables separation of components with similar boiling points, achieving purities exceeding 99 percent for the target ester [25]. The distillation process requires careful temperature control to prevent thermal decomposition of the thermally sensitive hydroxyl functionality [25].

Crystallization methods offer complementary purification approaches, particularly effective for solid derivatives or salts of the target compound [26] [27]. Slow evaporation techniques using mixed solvent systems provide controlled crystal growth, resulting in high-purity products suitable for analytical characterization [26]. Recrystallization from appropriate solvent combinations, such as ethyl acetate and hexane, typically yields products with purities exceeding 95 percent [27].

Purification MethodTypical Yield (%)Purity Achieved (%)Time Required
Flash column chromatography85-9595-982-4 hours
Fractional distillation90-96>994-6 hours
Recrystallization75-8595-9912-24 hours
Preparative thin-layer chromatography70-8098-993-5 hours

Specialized purification protocols for enantioselective synthesis products require chiral chromatographic techniques to assess and improve enantiomeric purity [23]. Chiral high-performance liquid chromatography using Chiralpak columns with hexane and isopropanol mobile phases achieves baseline separation of enantiomers [18]. Resolution factors (α) exceeding 1.2 enable quantitative determination of enantiomeric excess and preparative separation when required [18].

Thermodynamic Characterization

Phase Transition Behavior

The phase transition behavior of tert-butyl 2-hydroxy-2-methylpropanoate exhibits characteristics typical of medium molecular weight organic esters with both hydrophobic and hydrophilic functionalities. The compound displays a melting point of -20.0°C, indicating its liquid state under ambient conditions [1]. This relatively low melting point is consistent with the presence of the bulky tert-butyl group, which disrupts crystalline packing through steric hindrance.

The boiling point of 177°C reflects the compound's moderate intermolecular forces, primarily arising from hydrogen bonding capabilities of the hydroxyl group and van der Waals interactions of the tert-butyl ester moiety [1]. The substantial difference between melting and boiling points (ΔT = 197°C) suggests a wide liquid range, making this compound suitable for applications requiring thermal stability across varied temperature conditions.

Phase transition studies indicate that the compound maintains its structural integrity through the liquid phase, with decomposition occurring at temperatures significantly above the normal boiling point. The presence of the tertiary hydroxyl group introduces the possibility of intramolecular hydrogen bonding, which can influence phase transition energetics and contribute to the observed thermal stability [2] [1].

Vapor-Liquid Equilibrium Studies

Vapor-liquid equilibrium data for tert-butyl 2-hydroxy-2-methylpropanoate is limited in the current literature, requiring estimation through structural analogies and group contribution methods. The vapor pressure at 25°C is estimated to be less than 1 mmHg, consistent with the compound's high boiling point and molecular weight [1]. This low volatility is advantageous for applications requiring minimal vapor phase losses during processing.

The Henry's law constant of 2.75×10⁻⁷ indicates limited partitioning between aqueous and vapor phases, reflecting the compound's preference for condensed phases due to its hydrogen bonding capabilities [1]. Critical temperature estimations suggest values exceeding 300°C, while critical pressure is anticipated to fall within the range of 20-30 atmospheres, typical for organic esters of similar molecular weight [3] [4] [5].

The lack of experimental Antoine equation constants represents a significant gap in the thermodynamic characterization of this compound. Future vapor-liquid equilibrium studies would benefit from systematic pressure-temperature measurements across the compound's stable liquid range to establish reliable vapor pressure correlations for engineering applications [4] [5].

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance Spectral Interpretation (¹H/¹³C)

The ¹H Nuclear Magnetic Resonance spectrum of tert-butyl 2-hydroxy-2-methylpropanoate provides distinctive fingerprint characteristics for structural identification. The spectrum exhibits a characteristic pattern with the hydroxyl proton appearing as a broad singlet between 4.5-5.0 parts per million, indicating exchange behavior typical of tertiary alcohols [6] [7] [8].

The tert-butyl ester protons manifest as a sharp singlet at 1.42-1.51 parts per million, integrating for nine protons, which serves as a definitive marker for this protecting group [6] [7] [8]. The quaternary methyl groups attached to the hydroxyl-bearing carbon resonate as a singlet between 1.34-1.42 parts per million, integrating for six protons. This chemical shift positioning reflects the electron-withdrawing effect of the adjacent carbonyl and hydroxyl functionalities [6] [7] [8].

¹³C Nuclear Magnetic Resonance spectroscopy reveals five distinct carbon environments. The carbonyl carbon resonates at 173-176 parts per million, characteristic of ester carbonyls with typical shielding patterns [6] [7] [8]. The quaternary carbon bearing the hydroxyl group appears at 76-79 parts per million, while the tert-butyl quaternary carbon is observed at 80-82 parts per million. The tert-butyl methyl carbons resonate at 27-28 parts per million, and the quaternary methyl carbons appear at 22-24 parts per million [6] [7] [8].

These spectroscopic parameters provide unambiguous structural confirmation and can serve as reference standards for quality control and purity assessment in synthetic applications.

Infrared Vibrational Mode Assignments

Infrared spectroscopy of tert-butyl 2-hydroxy-2-methylpropanoate reveals characteristic vibrational frequencies that enable functional group identification and molecular fingerprinting. The hydroxyl stretch appears as a broad, strong absorption between 3200-3600 cm⁻¹, indicative of hydrogen-bonded hydroxyl groups [9] [2] [10] [11]. The breadth of this absorption suggests both intramolecular and intermolecular hydrogen bonding interactions.

The aliphatic carbon-hydrogen stretching vibrations manifest in the 2950-3000 cm⁻¹ region with strong intensity, corresponding to the multiple methyl groups present in the molecular structure [9] [2] [10] [11]. The ester carbonyl stretch represents the most intense absorption in the spectrum, appearing at 1720-1740 cm⁻¹, which is characteristic of aliphatic ester functionalities without significant conjugation effects [9] [2] [10] [11].

Carbon-hydrogen bending vibrations of the methyl groups are observed at 1450-1470 cm⁻¹, displaying medium intensity and representing both asymmetric and symmetric deformation modes [9] [2] [10] [11]. The ester carbon-oxygen stretch appears as a strong absorption between 1150-1250 cm⁻¹, while skeletal carbon-carbon vibrations are observed in the 1000-1100 cm⁻¹ region with medium intensity [9] [2] [10] [11].

A characteristic tert-butyl deformation band appears at 1380-1395 cm⁻¹, providing additional structural confirmation for this bulky substituent [9] [2] [10] [11]. The hydroxyl bending vibration is observed at 1300-1400 cm⁻¹, representing the in-plane deformation of the hydroxyl group.

Solubility Parameters and Partition Coefficients

The solubility behavior of tert-butyl 2-hydroxy-2-methylpropanoate reflects its amphiphilic nature, combining hydrophobic tert-butyl ester functionality with hydrophilic hydroxyl groups. Water solubility is limited due to the predominant hydrophobic character imparted by the bulky tert-butyl group, while the compound demonstrates good solubility in organic solvents including alcohols, ethers, and esters [12] [13].

Hansen solubility parameters provide quantitative insight into the compound's solvation behavior. The dispersion parameter (δD) is estimated at 16.5-17.0 (cal/mL)^0.5, reflecting van der Waals interactions typical of alkyl-substituted esters [14] [15] [16]. The polar parameter (δP) ranges from 4.0-6.0 (cal/mL)^0.5, accounting for the ester dipole and carbonyl polarization [14] [15] [16]. The hydrogen bonding parameter (δH) is estimated at 8.0-12.0 (cal/mL)^0.5, representing the hydroxyl group's hydrogen bonding capacity [14] [15] [16].

The total Hansen solubility parameter, calculated as 19.0-21.0 (cal/mL)^0.5, positions this compound within the range typical of moderately polar organic molecules [14] [15] [16]. The octanol-water partition coefficient (Log P) is estimated between 1.2-1.5, indicating moderate lipophilicity suitable for biological applications requiring cellular membrane permeation [17] [18].

The polar surface area of 46.53 Ų reflects the hydroxyl and ester functionalities' contribution to molecular polarity [17]. This value suggests moderate bioavailability potential while maintaining sufficient lipophilicity for organic synthesis applications. The molecular volume of 173.5 mL/mol, calculated from density measurements, provides insight into the compound's spatial requirements in solution and solid-state applications [19] [1].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

36293-63-7

Wikipedia

Tert-Butyl 2-hydroxy-2-methylpropanoate

Dates

Last modified: 08-16-2023

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